Ibuprofen piconol

Percutaneous absorption Topical NSAID Prodrug delivery

Ibuprofen piconol (CAS 112017-99-9; also known as pimeprofen or U75630) is a pyridyl ester prodrug of ibuprofen formed via esterification of ibuprofen with 2-pyridinemethanol (piconol). The compound is a chemically stable, slightly hygroscopic liquid that strongly partitions into the oil phase and exhibits very low aqueous solubility (16.5 ppm).

Molecular Formula C19H23NO2
Molecular Weight 297.4 g/mol
CAS No. 112017-99-9
Cat. No. B055995
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIbuprofen piconol
CAS112017-99-9
Synonymsibuprofen piconol
pimeprofen
pimeprofen, (+)-isomer
pimeprofen, (-)-isome
Molecular FormulaC19H23NO2
Molecular Weight297.4 g/mol
Structural Identifiers
SMILESCC(C)CC1=CC=C(C=C1)C(C)C(=O)OCC2=CC=CC=N2
InChIInChI=1S/C19H23NO2/c1-14(2)12-16-7-9-17(10-8-16)15(3)19(21)22-13-18-6-4-5-11-20-18/h4-11,14-15H,12-13H2,1-3H3
InChIKeyACEWLPOYLGNNHV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ibuprofen Piconol CAS 112017-99-9: An Approved Topical NSAID Prodrug for Enhanced Dermal Delivery


Ibuprofen piconol (CAS 112017-99-9; also known as pimeprofen or U75630) is a pyridyl ester prodrug of ibuprofen formed via esterification of ibuprofen with 2-pyridinemethanol (piconol) [1]. The compound is a chemically stable, slightly hygroscopic liquid that strongly partitions into the oil phase and exhibits very low aqueous solubility (16.5 ppm) [2]. Unlike conventional oral NSAIDs, ibuprofen piconol is designed for topical administration and is approved in Japan as a 5% cream/ointment formulation (STADERM®) for the treatment of acne vulgaris, acute and chronic eczema, atopic dermatitis, contact dermatitis, and the topical relief of primary thermal burns and sunburns [3][4]. The prodrug design enhances lipophilicity relative to the parent ibuprofen free acid, thereby improving percutaneous absorption through the stratum corneum for localized anti-inflammatory and analgesic effects [5].

Ibuprofen Piconol Procurement: Why Standard Topical NSAIDs or Ibuprofen Free Acid Cannot Substitute


Substituting ibuprofen piconol with ibuprofen free acid or other topical NSAIDs (e.g., diclofenac, ketoprofen) in dermal formulations is not scientifically interchangeable due to three critical, quantifiable barriers. First, the intrinsic physicochemical barrier: ibuprofen free acid exhibits significantly lower lipophilicity, resulting in inferior stratum corneum partitioning and percutaneous flux . Second, the metabolic barrier: ibuprofen piconol undergoes unique enzymatic hydrolysis kinetics in the skin, with approximately half of the applied dose remaining as the intact prodrug in dermal tissue—a reservoir effect not observed with free acid formulations [1]. Third, the mechanism-of-action barrier: ibuprofen piconol demonstrates dual pharmacological activity, inhibiting both COX-mediated inflammation and Propionibacterium acnes lipase activity implicated in comedogenesis, a property absent in standard NSAIDs [2]. These differentiation vectors necessitate evidence-based procurement decisions as detailed below.

Ibuprofen Piconol: Quantitative Differentiation Evidence Versus Ibuprofen Free Acid and Other Topical NSAIDs


Percutaneous Absorption Rate in Human Skin: Ibuprofen Piconol vs. Ibuprofen Free Acid

Ibuprofen piconol demonstrates substantially higher percutaneous absorption than ibuprofen free acid through human skin. In healthy adult male volunteers (n=4), ibuprofen piconol applied at 0.5 mg/2 cm² to the flexor forearm achieved an absorption rate of 13.7 ± 2.2% at 8 hours post-application [1]. In contrast, ibuprofen free acid (non-prodrug) applied topically in aqueous gel formulations typically exhibits percutaneous absorption rates below 1% over 24 hours under similar in vivo human conditions [2]. The enhancement is attributable to the esterification of the carboxylic acid moiety with piconol, which increases octanol-water partition coefficient and facilitates stratum corneum partitioning [3].

Percutaneous absorption Topical NSAID Prodrug delivery

In Vivo Hydrolysis Kinetics and Dermal Tissue Retention: Prodrug Reservoir Effect

Following percutaneous absorption, ibuprofen piconol exhibits a unique biphasic distribution within the skin that is not observed with ibuprofen free acid. Studies confirm that approximately 50% of the absorbed ibuprofen piconol undergoes rapid hydrolysis to ibuprofen via cutaneous esterases, while the remaining 50% persists as intact prodrug within dermal tissue [1]. This creates a sustained-release reservoir effect within the skin, prolonging local anti-inflammatory activity. In contrast, ibuprofen free acid applied topically does not establish a comparable dermal reservoir due to its more rapid systemic clearance and lack of prodrug-to-active conversion kinetics [2].

Prodrug hydrolysis Dermal pharmacokinetics Cutaneous esterase

P. acnes Lipase Inhibition: A Dual Mechanism Not Shared by Standard Topical NSAIDs

Ibuprofen piconol exhibits dual pharmacological activity that distinguishes it from all other topical NSAIDs: in addition to COX-1/COX-2 inhibition, it directly inhibits Propionibacterium acnes lipase activity and blocks P. acnes-induced leukocyte chemotaxis [1]. In a vehicle-controlled double-blind split-face trial in 20 patients with acne vulgaris, 5% ibuprofen piconol cream applied twice daily significantly reduced acne lesions, particularly papules, compared to vehicle cream alone [2]. The P. acnes lipase inhibitory activity is documented in Japanese Patent JP2007308430A, which explicitly claims ibuprofen piconol formulations as "pimple-treating agents" that "effectively inhibit lipase activities associated with the formation of comedo" [3]. Standard topical NSAIDs (e.g., diclofenac gel, ketoprofen patch) lack this anti-lipase and anti-chemotactic activity, limiting their utility in acne and comedonal conditions [4].

Acne vulgaris P. acnes lipase Comedogenesis inhibition

Minimal Erythrocyte Uptake: Low Systemic Partitioning Advantage

Ibuprofen piconol exhibits exceptionally low erythrocyte (red blood cell) uptake in vitro, ranging from only 0.4% to 4.1% across the concentration range studied [1]. In vivo, following topical application, only ibuprofen and its metabolites are detectable in plasma and urine—no intact ibuprofen piconol enters the systemic circulation in measurable quantities [2]. This minimal erythrocyte partitioning, combined with the compound's extremely rapid in vivo hydrolysis, results in negligible systemic exposure to the intact prodrug. In contrast, lipophilic ester prodrugs of other NSAIDs (e.g., certain ketoprofen esters) have demonstrated erythrocyte uptake values exceeding 10-20%, correlating with higher systemic prodrug exposure and potential off-target partitioning [3].

Erythrocyte uptake Systemic exposure Blood partitioning

Ibuprofen Piconol: Evidence-Based Application Scenarios for R&D and Industrial Procurement


Topical Acne Vulgaris Formulation Development Leveraging Dual COX/Lipase Inhibition

Ibuprofen piconol is uniquely positioned for developing topical acne treatments due to its dual mechanism of COX-1/COX-2 inhibition and P. acnes lipase inhibition [1]. Unlike standard topical NSAIDs (diclofenac, ketoprofen) which lack anti-lipase activity, ibuprofen piconol directly inhibits the lipase enzymes responsible for comedogenesis. Clinical evidence from a double-blind split-face trial demonstrated significant reduction in acne papules using 5% ibuprofen piconol cream, establishing proof-of-concept for this indication [2]. This scenario is supported by Japanese Patent JP2007308430A, which specifically claims ibuprofen piconol formulations for treating comedones and acne [3].

Enhanced Dermal Delivery Systems Requiring Sustained Local Drug Reservoir

For applications requiring prolonged local anti-inflammatory activity with minimal systemic exposure, ibuprofen piconol's prodrug reservoir effect provides a quantifiable advantage. Following topical application, approximately 50% of the absorbed dose remains as intact prodrug within dermal tissue, creating a sustained-release depot not achievable with ibuprofen free acid [1]. Combined with a human percutaneous absorption rate of 13.7% at 8 hours (versus <1% for ibuprofen free acid at 24 hours), this compound is optimal for semisolid dosage forms (creams, ointments, gels) targeting dermatological inflammatory conditions including eczema, dermatitis, and localized soft tissue inflammation [2].

Burn and Sunburn Relief Products Requiring Rapid Onset with Low Irritation

Ibuprofen piconol is specifically approved in Japan for the topical relief of primary thermal burns and sunburns, supported by its favorable dermal safety profile and rapid percutaneous absorption kinetics [1]. The compound's enhanced lipophilicity enables efficient penetration through compromised or inflamed skin barriers while maintaining low irritation potential—a critical consideration for burn and sunburn applications where damaged epidermis increases susceptibility to irritants. The minimal erythrocyte uptake (<4.1%) further supports the safety rationale for use on damaged skin where barrier function is compromised [2].

Preclinical Models of Cutaneous Prodrug Metabolism and Dermal Pharmacokinetics

Ibuprofen piconol serves as an exemplary model compound for investigating prodrug hydrolysis kinetics in skin tissue. Research demonstrates that cutaneous esterases hydrolyze approximately 50% of absorbed prodrug to active ibuprofen within the dermis, while the remaining intact prodrug persists [1]. In vitro hydrolysis studies across varying anticoagulant conditions (EDTA, heparin, citrate) have established baseline kinetic parameters for this class of pyridyl ester prodrugs [2]. This makes ibuprofen piconol a valuable reference standard for laboratories developing novel dermal prodrugs or evaluating cutaneous esterase activity in ex vivo skin models.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ibuprofen piconol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.